molecular formula C14H19ClF3N B2550390 2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride CAS No. 2126162-70-5

2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride

Cat. No.: B2550390
CAS No.: 2126162-70-5
M. Wt: 293.76
InChI Key: YYJIZZBDNFKHDM-UHFFFAOYSA-N
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Description

2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a five-membered amine ring substituted with an ethyl group and a 3-(trifluoromethyl)benzyl moiety. The hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications . The trifluoromethyl (-CF₃) group is a hallmark of modern medicinal chemistry due to its electron-withdrawing nature, which improves metabolic stability, membrane permeability, and target binding affinity through hydrophobic interactions .

Properties

IUPAC Name

2-ethyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N.ClH/c1-2-13(7-4-8-18-13)10-11-5-3-6-12(9-11)14(15,16)17;/h3,5-6,9,18H,2,4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJIZZBDNFKHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)CC2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₅ClF₃N
  • Molecular Weight : 265.70 g/mol
  • CAS Number : 1921333-82-5

The biological activity of 2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and alters the electronic properties of the molecule. This modification can improve binding affinity to biological targets, including receptors and enzymes.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine structures often exhibit a range of biological activities, including:

  • Antibacterial Activity : Pyrrolidine derivatives have shown promising results against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
  • Antitumor Properties : Some pyrrolidine derivatives have been investigated for their antitumor effects. For example, a study involving similar compounds indicated a significant reduction in cell viability in aggressive cancer cell lines following treatment .

Antibacterial Studies

A study highlighted the antibacterial efficacy of pyrrole derivatives, where compounds similar to 2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride were evaluated for their activity against Escherichia coli and Staphylococcus aureus. The findings showed that modifications in the benzyl side chain could enhance antibacterial potency .

CompoundMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli

Antitumor Activity

In vitro studies on related pyrrolidine compounds demonstrated their ability to inhibit tumor growth effectively. For instance, one compound reduced the viability of MDA-MB-231 breast cancer cells by 55% after three days at a concentration of 10 µM .

CompoundCell LineViability Reduction (%)Concentration (µM)
Compound CMDA-MB-2315510

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have demonstrated that derivatives of pyrrolidine compounds possess significant antibacterial properties. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance the efficacy against various bacterial strains.

  • Case Study : A study focused on the synthesis of novel pyrrolidine derivatives showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential for development into new antimicrobial agents .
CompoundMIC (μmol/L)Bacterial Strain
2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride4-12Staphylococcus aureus
Other Pyrrolidine Derivative6-12Escherichia coli

Anticancer Potential

The anticancer properties of pyrrolidine derivatives have been explored extensively. The trifluoromethyl group contributes to the modulation of biological targets involved in cancer cell proliferation.

  • Case Study : A derivative similar to 2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride was tested for its cytotoxic effects on various cancer cell lines. Results showed that it inhibited cell growth significantly, suggesting a mechanism that could be further investigated for therapeutic applications .

Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Compounds with pyrrolidine structures have shown promising antioxidant activities.

  • Research Findings : In vitro studies demonstrated that similar compounds effectively scavenge free radicals, contributing to their potential use as dietary supplements or therapeutic agents against oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related pyrrolidine and fluorinated analogs. Below is a detailed analysis supported by a comparative data table and research insights.

Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Features
2-Ethyl-2-(3-(trifluoromethyl)benzyl)pyrrolidine hydrochloride Pyrrolidine Ethyl, 3-(trifluoromethyl)benzyl; hydrochloride salt ~300 (estimated) Enhanced solubility via salt formation; -CF₃ improves metabolic stability
1-(2-Tert-butylphenyl)pyrrolidine (210426-70-3) Pyrrolidine 2-Tert-butylphenyl ~220 Bulky tert-butyl group may reduce metabolic clearance but limit target selectivity
2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol (1017778-42-5) Benzyl alcohol 2-Fluoro, 4,6-bis(trifluoromethyl) ~250 Strong electron-withdrawing effects from multiple -CF₃ groups; potential for heightened reactivity
(5-(Trifluoromethoxy)pyridin-3-yl)methanamine (1060815-06-6) Pyridine Trifluoromethoxy, aminomethyl ~210 -OCF₃ group offers distinct electronic effects compared to -CF₃; may alter receptor binding kinetics

Key Findings

Role of Fluorination: The trifluoromethyl group in the target compound mirrors trends in fluorinated drug design, where -CF₃ enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., methyl or ethyl substituents) .

Impact of Substituent Bulk :

  • The ethyl group in the target compound provides moderate steric hindrance, balancing conformational rigidity and metabolic stability. In contrast, 1-(2-Tert-butylphenyl)pyrrolidine (210426-70-3) incorporates a bulky tert-butyl group, which may reduce enzymatic degradation but hinder receptor access .

Salt Formation and Solubility :

  • The hydrochloride salt of the target compound contrasts with neutral analogs like 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol (1017778-42-5). Salt formation typically increases aqueous solubility, a critical factor for oral bioavailability .

Biological Activity Trends :

  • Pyrrolidine derivatives with aromatic substituents (e.g., benzyl or pyridyl groups) often exhibit CNS activity due to their small size and amine functionality. The trifluoromethylbenzyl group in the target compound may enhance binding to serotonin or dopamine receptors, a feature observed in related fluorinated psychotropic agents .

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